1,2-Dichloro-3-(chloromethyl)benzene
Overview
Description
The compound of interest, 1,2-Dichloro-3-(chloromethyl)benzene, is a chlorinated derivative of benzene, which is a fundamental structure in organic chemistry. This compound is characterized by the presence of two chlorine atoms on adjacent carbon atoms in the benzene ring and an additional chloromethyl group attached to the ring. The presence of these substituents makes it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be achieved through various methods. For instance, a practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene has been reported using a hybrid metal of Mg and CuCl in the presence of LiCl, which provides a high yield under mild conditions without requiring toxic reagents . Another synthesis approach involves the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene to yield 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrating the versatility of electrochemical methods in functionalizing isoprene units .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives can be extensively studied using various analytical techniques. For example, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been determined using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, revealing an infinite chain structure through intermolecular hydrogen bonding . Such detailed structural analyses are crucial for understanding the properties and reactivity of chlorinated benzene compounds.
Chemical Reactions Analysis
Chlorinated benzene derivatives can undergo a range of chemical reactions. The Friedel-Crafts alkylation is a notable example, where 3-chloro-2-(chloromethyl)-1-propene can react with benzene to yield various alkylation products, depending on the catalyst used . Additionally, the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- or tetrabromobenzene has been reported, showcasing the reactivity of chlorinated benzene derivatives towards organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure. For instance, the crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate has been determined, revealing a two-dimensional supramolecular layer formed via intermolecular hydrogen bonding interactions . Such interactions can significantly affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic and excited state properties of chlorinated benzene derivatives can be influenced by solvent effects, as demonstrated by TD-DFT calculations in different solvents .
properties
IUPAC Name |
1,2-dichloro-3-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJZPPOFWCJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954553 | |
Record name | 1,2-Dichloro-3-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954553 | |
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Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a penetrating odor; [HSDB] | |
Record name | Dichlorobenzyl chloride | |
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Boiling Point |
245-252 °C | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, acetone. Slightly soluble in heptane. Insoluble in water. | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.415-1.42 @ 25 °C/15 °C | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Final product assays approx 95% dichlorobenzyl chloride with the remaining 5% a mixture of various higher boiling chlorination by-products. | |
Record name | DICHLOROBENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,2-Dichloro-3-(chloromethyl)benzene | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
3290-01-5, 38721-71-0 | |
Record name | 2,3-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
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Record name | 2,3-Dichlorobenzyl chloride | |
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Record name | Dichlorobenzyl chloride | |
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Record name | Benzene, dichloro(chloromethyl)- | |
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Record name | 1,2-Dichloro-3-(chloromethyl)benzene | |
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Record name | Dichlorobenzyl chloride | |
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Record name | 1,2-dichloro-3-(chloromethyl)benzene | |
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Record name | 2,3-DICHLOROBENZYL CHLORIDE | |
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Record name | DICHLOROBENZYL CHLORIDE | |
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